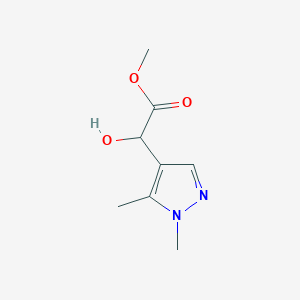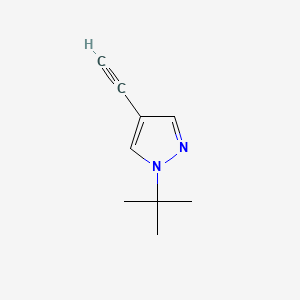
1-tert-butyl-4-ethynyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-butyl-4-ethynyl-1H-pyrazole is a chemical compound with the molecular formula C9H12N2. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a tert-butyl group at position 1 and an ethynyl group at position 4 on the pyrazole ring .
Métodos De Preparación
The synthesis of 1-tert-butyl-4-ethynyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 1-tert-butyl-4-bromo-1H-pyrazole with an acetylene derivative under palladium-catalyzed coupling conditions. The reaction typically employs a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like triethylamine, and proceeds under an inert atmosphere .
Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Análisis De Reacciones Químicas
1-tert-butyl-4-ethynyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like alkyl halides .
Aplicaciones Científicas De Investigación
1-tert-butyl-4-ethynyl-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-tert-butyl-4-ethynyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in the active site of enzymes, while the tert-butyl group provides steric hindrance, influencing the binding affinity and selectivity of the compound .
Comparación Con Compuestos Similares
1-tert-butyl-4-ethynyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-tert-butyl-4-bromo-1H-pyrazole: Similar structure but with a bromine atom instead of an ethynyl group.
tert-butyl 4-ethynyl-1H-pyrazole-1-carboxylate: Contains an additional carboxylate group at position 1.
tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: A more complex structure with additional functional groups
Propiedades
Fórmula molecular |
C9H12N2 |
|---|---|
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
1-tert-butyl-4-ethynylpyrazole |
InChI |
InChI=1S/C9H12N2/c1-5-8-6-10-11(7-8)9(2,3)4/h1,6-7H,2-4H3 |
Clave InChI |
QCTGKFSDKRJWPM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C=C(C=N1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





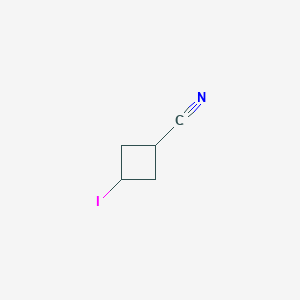
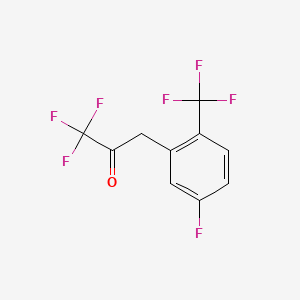
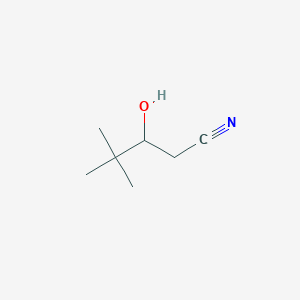
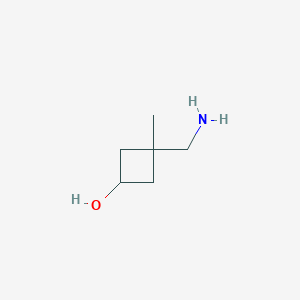

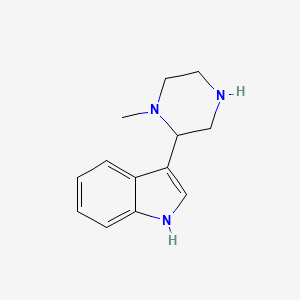
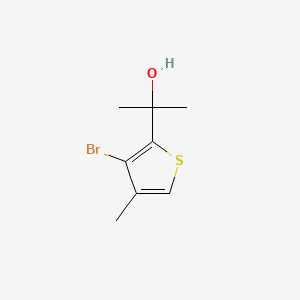


amine](/img/structure/B13605164.png)
